molecular formula C10H12N2O B2743268 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1493855-76-7

3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No.: B2743268
CAS No.: 1493855-76-7
M. Wt: 176.219
InChI Key: FBRMNXPXKCONIR-UHFFFAOYSA-N
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Description

3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a propyl group at the 3-position and a keto group at the 7-position further defines its structure. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route includes:

    Cyclization Reaction: Starting from a suitable pyridine derivative, a cyclization reaction is performed to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to the presence of the propyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

3-propyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-7-6-12-9-8(7)4-5-11-10(9)13/h4-6,12H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRMNXPXKCONIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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